molecular formula C7H8N2O4 B3030197 Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate CAS No. 878158-18-0

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B3030197
CAS No.: 878158-18-0
M. Wt: 184.15
InChI Key: ZQAHIISJGSVKRB-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, commonly referred to as DHMP, is an organic compound that is used in a variety of scientific research applications. DHMP is a versatile compound that has a wide range of applications in various scientific fields, including biochemistry, physiology, and pharmacology. DHMP is a useful compound for a variety of reasons, including its ability to act as a catalyst for chemical reactions, its ability to bind to other molecules, and its ability to act as a substrate for enzyme reactions.

Scientific Research Applications

Pharmacogenetics and Antifolate Therapy Personalization

Pharmacogenetics explores the optimization of therapy through genetic polymorphisms, focusing on how variations can affect drug efficacy and toxicity. The enzyme 5,10-Methylenetetrahydrofolate reductase (MTHFR) plays a crucial role in one-carbon metabolism, influencing the effectiveness of antifolate and fluoropyrimidine therapies. Studies highlight the importance of considering MTHFR polymorphisms, such as C677T and A1298C, in personalizing treatments with drugs like methotrexate and 5-fluorouracil to improve outcomes and mitigate adverse effects (De Mattia & Toffoli, 2009).

DNA Methylation and Epigenetic Modifications

DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to cytosine. This process can modulate gene expression and has implications in cancer, where abnormal methylation patterns can emerge. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in restoring normal gene function and exerting antitumor effects by reversing hypermethylation. These findings underscore the therapeutic potential of targeting DNA methylation in malignancies (Goffin & Eisenhauer, 2002).

Synthesis and Application of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core is a valuable scaffold in medicinal chemistry due to its bioavailability and synthetic versatility. Recent research has emphasized the use of hybrid catalysts in synthesizing various pyrano[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in developing new pharmaceuticals. Such studies highlight the importance of innovative synthetic methods in creating molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAHIISJGSVKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716394
Record name Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878158-18-0
Record name Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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